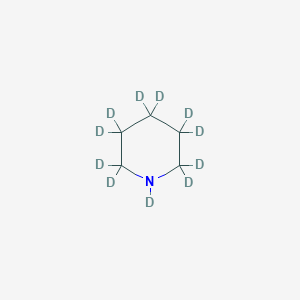
哌啶-d11
概述
描述
Piperidine-d11 is a deuterated derivative of piperidine, a heterocyclic amine with the molecular formula C5H11ND. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. Piperidine-d11 is commonly used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
科学研究应用
Piperidine-d11 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the synthesis of deuterated compounds.
Biology: Piperidine-d11 is employed in NMR spectroscopy to study the structure and dynamics of biological molecules.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Piperidine-d11 is used in the production of specialty chemicals and materials with specific isotopic compositions
作用机制
Target of Action
Piperidine-d11, a derivative of piperidine, is a heterocyclic compound that has been found to interact with several targets. The primary targets of piperidine compounds include various signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, and multidrug resistance protein 1 . These targets play crucial roles in various physiological processes, including cell proliferation, apoptosis, and drug metabolism .
Mode of Action
Piperidine-d11 interacts with its targets, leading to a series of biochemical changes. For instance, it has been observed that piperidine compounds can inhibit the phosphorylation of the Ser473 residue on Akt, leading to the inhibition of the Akt signaling pathway . This interaction results in the modulation of cell survival and proliferation .
Biochemical Pathways
Piperidine-d11 affects several biochemical pathways. It has been found to regulate crucial signaling pathways essential for the establishment of diseases such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These pathways are involved in various physiological processes, including cell proliferation, inflammation, apoptosis, and immune response .
Pharmacokinetics
The pharmacokinetics of Piperidine-d11, like other piperidine compounds, involves its absorption, distribution, metabolism, and excretion (ADME). Piperidine compounds are known for their bioavailability enhancing abilities . They can stimulate drug molecules’ activity across different routes by improving the drug’s bioavailability across the membrane .
Result of Action
The molecular and cellular effects of Piperidine-d11’s action are primarily related to its ability to modulate various signaling pathways. For instance, it can lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells . Furthermore, damage to mitochondrial membrane potential leads to the release of cytochrome c from mitochondria to the cytoplasm, further leading to the activation of two caspase systems called caspase 3 and caspase 9 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Piperidine-d11. It’s worth noting that piperidine compounds, in general, are used in various chemical processes and their activity can be influenced by factors such as pH, temperature, and presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions: Piperidine-d11 is typically synthesized through the deuteration of piperidine. The process involves the exchange of hydrogen atoms in piperidine with deuterium atoms. This can be achieved by reacting piperidine with deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Industrial Production Methods: On an industrial scale, the production of piperidine-d11 follows similar principles but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure complete deuteration, and the product is purified using techniques such as distillation or crystallization to achieve the desired isotopic purity .
化学反应分析
Types of Reactions: Piperidine-d11 undergoes various chemical reactions, including:
Oxidation: Piperidine-d11 can be oxidized to form piperidone-d11 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form piperidine-d11 derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Piperidine-d11 can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Piperidone-d11.
Reduction: Various piperidine-d11 derivatives.
Substitution: Substituted piperidine-d11 compounds
相似化合物的比较
Piperidine: The non-deuterated form of piperidine, commonly used in organic synthesis and as a precursor to various pharmaceuticals.
Pyridine: A six-membered heterocyclic compound with a nitrogen atom, used as a solvent and reagent in organic chemistry.
Piperazine: A heterocyclic compound with two nitrogen atoms, used in the synthesis of pharmaceuticals and as an anthelmintic agent.
Uniqueness of Piperidine-d11: Piperidine-d11 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and other applications requiring isotopic labeling. The presence of deuterium can also alter the physical and chemical properties of the compound, leading to different reaction kinetics and mechanisms compared to its non-deuterated counterpart .
属性
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecadeuteriopiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRYJNQNLNOLGT-KTIYLIMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583728 | |
| Record name | (~2~H_11_)Piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143317-90-2 | |
| Record name | (~2~H_11_)Piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 143317-90-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is piperidine-d11 used as a solvent for studying sporopollenin?
A: Piperidine-d11 exhibits superior solubilizing properties for sporopollenin compared to traditional solvents like 2-aminoethanol. [] This enhanced solubility is crucial for obtaining high-quality NMR spectra, especially two-dimensional spectra like 13C,1H-HETCOR, which are essential for detailed structural analysis of this complex biopolymer. []
Q2: How does piperidine-d11 contribute to understanding the structure of sporopollenin?
A: Piperidine-d11 enables the acquisition of clear and well-resolved NMR spectra of derivatized sporopollenin. [] This is particularly important for 13C NMR, which can be challenging to obtain for sporopollenin due to its limited solubility. By analyzing the chemical shifts and coupling patterns in these spectra, researchers can gain insights into the type and arrangement of functional groups present in sporopollenin, such as aliphatic chains and phenolic groups. []
Q3: Beyond sporopollenin, what other applications does piperidine-d11 have in chemistry research?
A: Piperidine-d11 serves as a valuable deuterium source in regioselective C-deuteriation reactions. [] For instance, it plays a crucial role in investigating the kinetic deuteriation of amine-enolate complexes, particularly those derived from 2-methyl tetralone. [] This application highlights its utility in studying reaction mechanisms and isotopic labelling.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
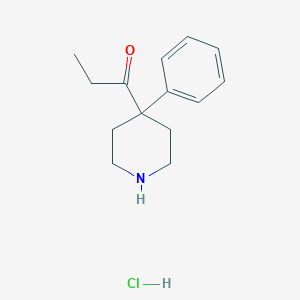

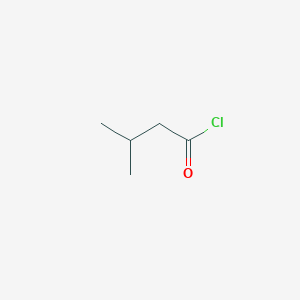


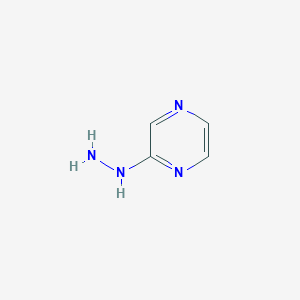

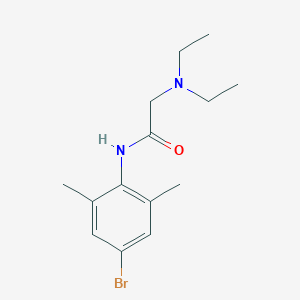
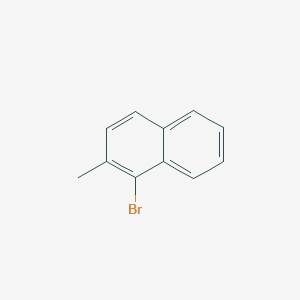
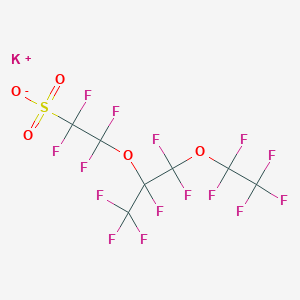
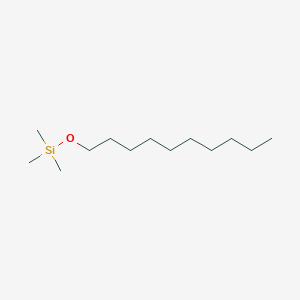

![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)

